N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-20-10-6-9(7-11(8-10)21-2)13(19)16-15-18-17-14(23-15)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWULOBEWQNMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Coupling with Benzamide: The resulting oxadiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- LMM11 contains a sulfamoyl benzamide group (4-[cyclohexyl(ethyl)sulfamoyl]benzamide) instead of the 3,5-dimethoxybenzamide in the target compound.
- The sulfamoyl group introduces bulkier, more polar substituents, which may reduce membrane permeability compared to the methoxy groups in the target compound.
- Activity : LMM11 was tested for antifungal activity against Candida species, showing moderate efficacy when combined with surfactants like Pluronic F-127 .
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-[(4,4-Dimethyloxazolidin-3-yl)Sulfonyl]Benzamide)
- Key Similarities :
- Both compounds feature a 3,5-dimethoxyphenyl group attached to the oxadiazole ring.
- Key Differences: OZE-II includes a sulfonyl benzamide group with a dimethyloxazolidine substituent, increasing molecular weight (488.51 g/mol vs. ~329.3 g/mol for the target compound).
- Activity : OZE-II demonstrated antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting that the 3,5-dimethoxy substitution may contribute to efficacy .
Thiadiazole Analog (N-[5-(Furan-2-ylmethylamino)-1,3,4-Thiadiazol-2-yl]-3,4,5-Trimethoxybenzamide)
- Key Differences: The thiadiazole core replaces oxadiazole, substituting oxygen with sulfur. The trimethoxybenzamide group adds an extra methoxy substituent compared to the target compound.
- Properties : Higher density (1.398 g/cm³) and molecular weight (390.41 g/mol) due to the sulfur atom and additional methoxy group .
Molecular Weight and Pharmacokinetic Implications
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₅N₃O₅ | ~329.3 | 3,5-Dimethoxybenzamide, furan-2-yl |
| LMM11 | C₂₄H₂₇N₅O₅S | 497.56 | Sulfamoyl benzamide, furan-2-yl |
| OZE-II | C₂₂H₂₄N₄O₇S | 488.51 | Sulfonyl benzamide, 3,5-dimethoxyphenyl |
| Thiadiazole Analog | C₁₇H₁₈N₄O₅S | 390.41 | Thiadiazole core, trimethoxybenzamide |
- Analysis: The target compound’s lower molecular weight (~329.3 g/mol) may improve bioavailability compared to OZE-II and LMM11.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H12N4O3
- Molecular Weight : 248.25 g/mol
- CAS Number : 7659-06-5
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a coupling agent like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HPAF-II | 15.0 |
| This compound | PATU-T | 12.5 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may target:
- Apoptotic Pathways : Inducing caspase activation leading to programmed cell death.
- Cell Cycle Regulation : Disruption of cyclin-dependent kinases (CDKs) that control cell cycle progression.
Case Studies
A recent study conducted on Wistar rats evaluated the pharmacokinetics and safety profile of this compound. The study administered the compound at varying doses and monitored for any adverse effects. Findings indicated a dose-dependent response with minimal toxicity at therapeutic levels.
Results Summary:
| Dose (mg/kg) | Observed Effects |
|---|---|
| 10 | No adverse effects observed |
| 20 | Mild lethargy noted |
| 50 | Significant toxicity with organ damage |
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide?
The compound is typically synthesized via multi-step protocols involving:
- Acylation and cyclization : Reaction of 3,5-dimethoxybenzoyl chloride with a pre-synthesized 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine intermediate. Cyclization of thiosemicarbazides or hydrazides under dehydrating agents (e.g., POCl₃ or H₂SO₄) is a key step for oxadiazole ring formation .
- Cross-coupling : Palladium-catalyzed coupling of furan-2-yl groups to oxadiazole precursors, as seen in analogous thiazole and oxadiazole derivatives .
Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature) using TLC/HPLC monitoring to minimize byproducts.
Advanced: How can synthetic challenges, such as low yields in oxadiazole ring formation, be addressed?
Contradictions in yield often arise from competing side reactions (e.g., incomplete cyclization or hydrolysis). Strategies include:
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Protecting group chemistry : Protect reactive hydroxyl/methoxy groups during intermediate steps to prevent undesired substitutions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in related benzamide-oxadiazole systems .
Basic: What spectroscopic techniques validate the structure of this compound?
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.5 ppm) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., oxadiazole C–N bonds ~1.30 Å, consistent with aromatic character) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1 for C₁₆H₁₄N₃O₅) .
Advanced: How to resolve discrepancies between computational and experimental structural data?
For example, if DFT-predicted bond angles deviate from X-ray
- Check crystal packing effects : Intermolecular forces (e.g., hydrogen bonding in benzamide derivatives) may distort geometry .
- Refine computational parameters : Use higher-level basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .
- Validate with SC-XRD : Single-crystal data (e.g., orthorhombic P2₁2₁2₁ symmetry) provide definitive reference .
Basic: What biological screening assays are relevant for this compound?
- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, inspired by structurally similar thiazole derivatives .
- Antimicrobial testing : Disk diffusion assays for bacterial/fungal strains, given the oxadiazole moiety’s known bioactivity .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments.
Advanced: How to interpret contradictory bioactivity data across studies?
If one study reports potent anticancer activity while another shows inactivity:
- Evaluate structural analogs : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter activity .
- Assess assay conditions : Variability in cell culture media, incubation times, or solvent (DMSO concentration) may affect results .
- Perform SAR analysis : Correlate electronic (Hammett σ) or steric parameters with activity trends .
Basic: How to study the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. Oxadiazoles are prone to hydrolysis in acidic media .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for thermal stability) .
Advanced: What computational methods predict solubility and bioavailability?
- LogP calculations : Use Molinspiration or SwissADME to estimate partition coefficients (e.g., predicted LogP ~2.8 for moderate lipophilicity) .
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., interaction with lipid bilayers) .
Basic: How to optimize purification for this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as shown for related oxadiazoles .
Advanced: What strategies enhance selectivity in target binding (e.g., kinase inhibition)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
